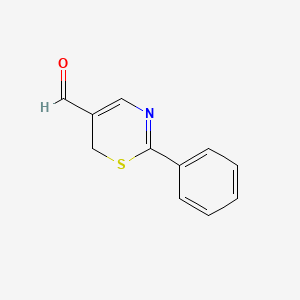![molecular formula C12H15Cl2NO2S B14474721 ({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid CAS No. 70629-22-0](/img/structure/B14474721.png)
({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is a compound known for its significant role in medicinal chemistry, particularly as a metabolite of the anticancer agent chlorambucil. This compound, often referred to as phenylacetic acid mustard, exhibits high antitumor activity and has been extensively studied for its chemical properties and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid typically involves the protection of 4-aminobenzoic acid through methyl esterification, followed by the addition of two 2-hydroxyethyl groups using ethylene oxide . The intermediate product is then subjected to further reactions to introduce the bis(2-chloroethyl)amino group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolytically stable but can undergo hydrolysis under certain conditions.
Nucleophilic Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, forming various adducts with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as 2’-deoxyribonucleosides, which react with the compound to form various products.
Hydrolytic Agents: Conditions that promote hydrolysis, such as acidic or basic environments.
Major Products Formed
The major products formed from the reactions of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid include various nucleoside adducts and hydrolysis products .
Scientific Research Applications
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid involves the formation of an aziridinium ion intermediate through an intramolecular attack by the unprotonated nitrogen. This intermediate then reacts with external nucleophiles, such as DNA bases, leading to the formation of covalent adducts. These adducts can cause DNA cross-linking, resulting in cytotoxic and mutagenic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: The parent compound from which {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is derived.
Melphalan: Another nitrogen mustard with similar anticancer properties.
Phenylacetic Acid Mustard: A closely related compound with similar reactivity and biological effects.
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is unique due to its specific structure, which allows it to form stable aziridinium ion intermediates and react with nucleophiles in a controlled manner. This stability and reactivity make it a valuable compound for studying the mechanisms of action of nitrogen mustards and their potential therapeutic applications .
Properties
CAS No. |
70629-22-0 |
|---|---|
Molecular Formula |
C12H15Cl2NO2S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
InChI Key |
QXXXYCVOJSTZFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



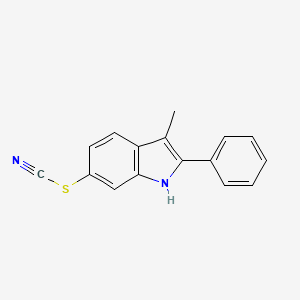
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
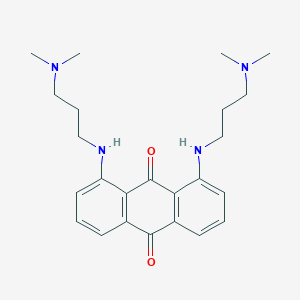
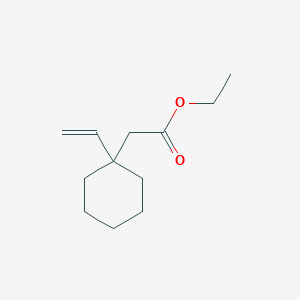
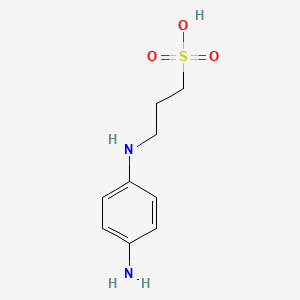
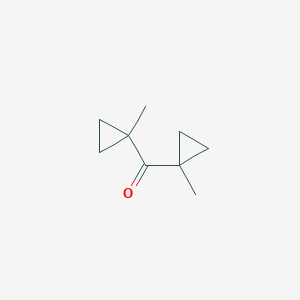
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
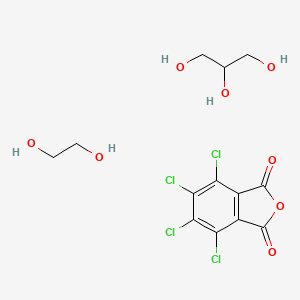
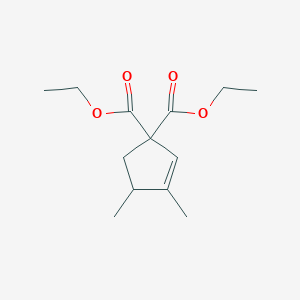
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
